molecular formula C21H23N3OS B2652800 3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-43-3

3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2652800
CAS RN: 391227-43-3
M. Wt: 365.5
InChI Key: DAIBRVCVGIWREX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as DM-04, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DM-04 is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.

Scientific Research Applications

Anticancer Applications

A study focused on microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, highlighting their significant anticancer activity against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. This research demonstrates the compound's potential as an anticancer agent, with some synthesized compounds showing promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested probable mechanisms of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antioxidant Activities

Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showing good antimicrobial and antioxidant activities. This research indicates the potential use of such compounds in developing treatments against microbial infections and oxidative stress (Sindhe et al., 2016).

Material Science Applications

The compound's derivatives have been explored for their role in improving the morphology and performance of polycarbazole-based solar cells. Incremental increases in solvents like dimethyl sulfoxide in the polymer solution were shown to fine-tune the morphology of the active layer in solar cells, leading to significantly improved photovoltaic performance (Chu et al., 2011).

properties

IUPAC Name

3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-11-7-12(2)9-17(8-11)19(25)22-21-24-23-20(26-21)18-15(5)13(3)10-14(4)16(18)6/h7-10H,1-6H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIBRVCVGIWREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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